molecular formula C16H12BrN3O3S2 B3570096 2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B3570096
M. Wt: 438.3 g/mol
InChI Key: FXTDLLVNLZOGPR-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a chemical compound with the molecular formula C17H13BrN4O3S3 and a molecular weight of 481.41 g/mol . It features a molecular structure incorporating both benzamide and 1,3-thiazole moieties, a combination found in compounds studied for various biological activities. Research into structurally related N-(thiazol-2-yl)-benzamide analogs has identified them as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs function as negative allosteric modulators, providing valuable pharmacological tools for exploring ZAC's physiological functions . This suggests potential research applications for this compound in neuroscience and pharmacology, particularly in the study of ion channels and receptor signaling. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3S2/c17-14-4-2-1-3-13(14)15(21)19-11-5-7-12(8-6-11)25(22,23)20-16-18-9-10-24-16/h1-10H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTDLLVNLZOGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups onto the benzamide or thiazole rings .

Scientific Research Applications

2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects. The thiazole ring can interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with critical biological processes is well-documented.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent positions, halogen type, or heterocyclic modifications. Below is a systematic comparison based on evidence:

Positional Isomers

  • 3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (): This isomer substitutes bromine at the 3-position of the benzamide. For example, the 2-bromo derivative may exhibit better steric compatibility with hydrophobic pockets in target proteins compared to the 3-bromo analog .

Halogen Substitutions

  • 2-Fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide ():
    Replacing bromine with fluorine reduces steric bulk and increases electronegativity. Fluorine’s smaller size and strong electron-withdrawing effects may enhance metabolic stability but reduce lipophilicity compared to bromine .
  • This substitution could reduce bioavailability due to higher polarity but enhance interactions with electron-rich biological targets .

Heterocyclic Modifications

  • 4-{[(2R,6S)-2,6-Dimethyl-4-morpholinyl]sulfonyl}-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide ():
    Incorporation of a morpholine sulfonyl group adds conformational rigidity and basicity. The morpholine ring may improve aqueous solubility compared to the parent compound, impacting pharmacokinetics .
  • 2-Bromo-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide (): Replacing thiazole with a pyrimidine ring alters hydrogen-bonding capacity. Pyrimidine’s larger π-system may enhance stacking interactions but reduce thiazole-specific bioactivity (e.g., anti-inflammatory effects noted in thiazole derivatives ) .

Sulfonamide-Linked Derivatives

  • 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (): This compound lacks the brominated benzamide but retains the thiazole sulfonamide group.

Data Table: Key Structural and Property Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Effects
2-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide C₁₆H₁₂BrN₃O₃S₂ 438.314 2-Br, thiazole sulfonamide High lipophilicity, potential bioactivity
3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide () C₁₆H₁₂BrN₃O₃S₂ 438.314 3-Br, thiazole sulfonamide Altered steric effects vs. 2-Br isomer
2-Fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide () C₁₆H₁₂FN₃O₃S₂ 377.42 2-F, thiazole sulfonamide Enhanced metabolic stability
3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide () C₁₆H₁₂N₄O₅S₂ 404.39 3-NO₂, thiazole sulfonamide Increased polarity, redox activity
4-Morpholinyl sulfonyl derivative () C₂₂H₂₄N₄O₆S₃ 536.636 Morpholine sulfonyl, thiazole sulfonamide Improved solubility, conformational rigidity

Research Findings and Implications

  • Synthetic Accessibility : Brominated benzamide derivatives are typically synthesized via nucleophilic substitution or coupling reactions, as seen in ’s protocols for sulfonamide-linked triazoles .
  • Spectroscopic Trends : IR spectra of sulfonamide derivatives (e.g., νC=S at ~1250 cm⁻¹ in ) confirm tautomeric stability, which is critical for maintaining bioactivity .

Biological Activity

2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a compound of significant interest due to its potential biological activities. This paper explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H13BrN3O3S2
  • Molecular Weight : 359.4 g/mol
  • CAS Number : 101117-92-4

The compound contains a thiazole ring and a sulfonamide moiety, which are known for their biological relevance, particularly in antibacterial and anticancer activities.

Antibacterial Activity

Research indicates that compounds containing thiazole and sulfonamide groups exhibit significant antibacterial properties. For instance, derivatives of thiazole have shown efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 3.12 and 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .

Anticancer Potential

Studies have suggested that benzamide derivatives may inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and apoptosis. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through caspase activation .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Binding : Interaction with specific receptors can lead to altered cellular responses, promoting apoptosis in malignant cells.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiazole derivatives, including those structurally related to this compound. The results demonstrated that these compounds significantly inhibited the growth of Staphylococcus aureus, with MIC values comparable to established antibiotics .

Study 2: Cancer Cell Line Analysis

In a separate investigation focusing on anticancer properties, researchers tested the effects of benzamide derivatives on human cancer cell lines. The findings indicated that these compounds could effectively reduce cell viability and induce apoptosis through the activation of caspase pathways .

Data Summary Table

Property Value
Molecular FormulaC16H13BrN3O3S2
Molecular Weight359.4 g/mol
Antibacterial MIC3.12 - 12.5 µg/mL
Anticancer IC50Varies by cell line

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the sulfonamide bridge by reacting 4-aminophenylsulfonamide with 1,3-thiazol-2-amine under controlled pH (7–9) and temperature (60–80°C), using triethylamine as a base .
  • Step 2 : Bromination of the benzamide precursor using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–5°C to ensure regioselectivity .
  • Step 3 : Final coupling via acylation, employing EDCI/HOBt as coupling agents in DMF to attach the brominated benzamide to the sulfonamide-thiazole intermediate .
    • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) is used to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of the thiazole ring (δ 7.5–8.0 ppm for aromatic protons) and sulfonamide NH (δ 10.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 450.02 (M+H+^+) .
  • Infrared (IR) Spectroscopy : Key peaks include C=O stretch (1680 cm1^{-1}), S=O (1340 cm1^{-1}), and N-H bend (1540 cm1^{-1}) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the compound’s crystal structure?

  • Crystallization : Slow evaporation from DMSO/water yields single crystals suitable for diffraction studies.
  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Refinement with SHELX :

  • SHELXD : Solve the phase problem via dual-space methods for non-centrosymmetric structures.
  • SHELXL : Refine anisotropic displacement parameters and validate H-bonding networks (e.g., N–H···O interactions between sulfonamide and carbonyl groups) .
    • ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular packing and confirm stereochemistry .

Q. How can researchers address contradictions in reported biological activity data?

  • Case Study : Discrepancies in antimicrobial IC50_{50} values (e.g., 2.5 μM vs. 15 μM) may arise from assay conditions.
  • Resolution Strategies :

  • Standardized Assays : Use CLSI guidelines for MIC testing, ensuring consistent bacterial strains (e.g., S. aureus ATCC 25923) and growth media .
  • Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., ciprofloxacin) to normalize inter-lab variability .
  • Mechanistic Studies : Use SPR or ITC to quantify binding affinity to target enzymes (e.g., dihydrofolate reductase), resolving potency disputes .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?

  • Variable Substituents : Synthesize analogs with modifications at:

  • Bromine position : Replace Br with Cl or I to assess halogen bonding effects .
  • Thiazole ring : Introduce methyl or phenyl groups to probe steric effects on enzyme binding .
    • Biological Testing :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., β-lactamase inhibition) with IC50_{50} determination .
  • Cellular Uptake : Radiolabel the compound (14^{14}C) to quantify permeability in Caco-2 cell monolayers .
    • Computational Modeling : Perform docking simulations (AutoDock Vina) against crystallographic targets (PDB: 3ERT) to predict binding modes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 2
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2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

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